REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:11])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[CH3:12][N:13](C=O)C>[C-]#N.[C-]#N.[Zn+2]>[F:11][C:3]1[C:2]([C:12]#[N:13])=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1 |f:2.3.4|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C(=CC=C2C=CNC12)F
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Zn(CN)2
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Quantity
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2.2 g
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Type
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catalyst
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Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Pd(PPh3)4 (1.1 g) in a microwave tube, then N2 atmosphere was bubbled in
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Type
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CUSTOM
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Details
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The sealed vial was irradiated in the microwave at 150° C. for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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ADDITION
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Details
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DCM (80 mL) was added to the resulting mixture which
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Type
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FILTRATION
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Details
|
was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography
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Name
|
|
Type
|
product
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Smiles
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FC1=CC=C2C=CNC2=C1C#N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |